![molecular formula C23H15BrFN3 B2374989 3-(3-溴苯基)-6-氟-1-(对甲苯基)-1H-吡唑并[4,3-c]喹啉 CAS No. 901031-10-5](/img/structure/B2374989.png)

3-(3-溴苯基)-6-氟-1-(对甲苯基)-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

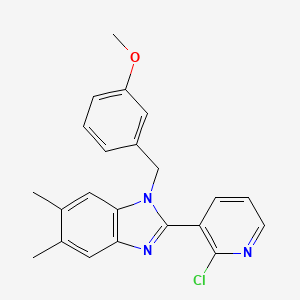

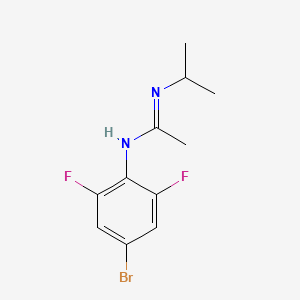

“3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is a chemical compound used in scientific research. It’s a part of the pyrazole family, which are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many promising drugs .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline”, has been achieved through various methods. One such method involves the indium-mediated Barbier-type allylation reaction followed by an in situ lactonization approach . Another method involves the inverse imino Diels–Alder reaction .Molecular Structure Analysis

The molecular structure of “3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is based on the pyrazole family. Pyrazoles are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure .科学研究应用

铃木-宫浦偶联

铃木-宫浦 (SM) 偶联反应是一种形成碳-碳键的强大方法。它涉及使用钯催化剂,将有机硼化合物与有机卤化物或假卤化物(例如芳基或乙烯基三氟甲磺酸酯)进行交叉偶联。SM 偶联反应因其温和的反应条件、官能团耐受性和环境友好性而被广泛应用。特别是,有机硼试剂在这个过程中起着至关重要的作用。 这些试剂与钯 (II) 配合物快速发生金属转移,导致形成新的 C-C 键 .

抗利什曼原虫和抗疟疾活性

含吡唑类化合物因其多样的药理作用而受到关注。其中,肼偶联吡唑类化合物已表现出有效的抗利什曼原虫和抗疟疾活性。 虽然还需要进一步的研究,但这类化合物的结构特征使其成为对抗这些寄生虫病的有希望的候选者 .

神经毒性潜能研究

一种新合成的吡唑啉衍生物,4-(3-(4-溴苯基)-5-(2,4-二甲氧基苯基)-4,5-二氢-1H-吡唑-1-基)苯磺酰胺 (B4),已对其神经毒性潜能进行了研究。研究人员研究了其对幼鱼 (幼鱼) 脑中乙酰胆碱酯酶 (AChE) 活性和丙二醛 (MDA) 水平的影响。还评估了行为参数和游泳能力。 这项研究提供了宝贵的见解,了解该化合物对神经功能的影响 .

作用机制

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This interaction results in the inhibition of the targets, thereby preventing the progression of the diseases caused by these organisms .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their inhibition .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . Specifically, it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicits better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

属性

IUPAC Name |

3-(3-bromophenyl)-6-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrFN3/c1-14-8-10-17(11-9-14)28-23-18-6-3-7-20(25)22(18)26-13-19(23)21(27-28)15-4-2-5-16(24)12-15/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQGJRRPIZTRCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)

![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2374917.png)

![7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2374921.png)

![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374926.png)